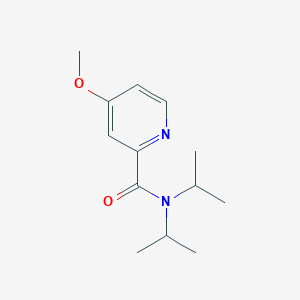

N,N-Diisopropyl-4-methoxypicolinamide

Description

Properties

IUPAC Name |

4-methoxy-N,N-di(propan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(2)15(10(3)4)13(16)12-8-11(17-5)6-7-14-12/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXZFQIMLQYBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=NC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,N-Diisopropyl-4-methoxypicolinamide: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of N,N-Diisopropyl-4-methoxypicolinamide, a substituted picolinamide derivative of interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is nascent, this document synthesizes information from analogous compounds and established methodologies to present a predictive but robust profile. We will detail a plausible synthetic route, outline protocols for physicochemical and spectroscopic characterization, and discuss the anticipated biological activities and toxicological profile based on the broader class of picolinamide compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and work with this and related chemical entities.

Introduction: The Picolinamide Scaffold in Drug Discovery

The picolinamide framework has emerged as a "privileged scaffold" in medicinal chemistry, serving as a versatile core for the development of a wide array of therapeutic agents.[1] Picolinamide derivatives have demonstrated a remarkable breadth of biological activity, including applications in oncology, as well as in treating metabolic and inflammatory disorders.[1] Their mechanism of action is often tied to the inhibition of key signaling molecules, a property that can be finely tuned through targeted chemical modifications of the picolinamide structure.[1] This guide focuses on a specific derivative, this compound, providing a detailed exploration of its synthesis, characterization, and potential biological significance.

Synthesis and Purification

The synthesis of this compound is most readily achieved through the coupling of 4-methoxypicolinic acid with diisopropylamine.[1] This transformation is a standard amide bond formation reaction, which can be facilitated by a variety of coupling reagents.

Synthetic Pathway

The proposed synthetic route involves a one-step amide coupling reaction. The carboxylic acid of 4-methoxypicolinic acid is activated in situ, followed by nucleophilic attack by diisopropylamine to form the desired amide.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[2][3][4]

Materials:

-

4-Methoxypicolinic acid (1.0 eq)

-

Diisopropylamine (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 4-methoxypicolinic acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM at 0 °C, add DCC (1.1 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add diisopropylamine (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical Properties

| Property | Predicted Value | Method |

| Molecular Formula | C₁₃H₂₀N₂O₂ | - |

| Molecular Weight | 236.31 g/mol | - |

| LogP | 2.5 - 3.5 | In silico prediction |

| Aqueous Solubility | Low to moderate | In silico prediction |

| pKa (most basic) | 3.0 - 4.0 (Pyridine N) | In silico prediction |

Experimental Protocol: Determination of Aqueous Solubility

The shake-flask method is a gold standard for determining thermodynamic solubility.[10][11][12][13][14]

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials

-

Orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment for 24-48 hours to ensure equilibrium is reached.

-

After incubation, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard calibration curve.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the protons and carbons of this compound are predicted based on the analysis of similar picolinamide structures.[15][16][17][18]

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

8.3-8.5 (d, 1H): Proton on the pyridine ring adjacent to the nitrogen (H6).

-

7.0-7.2 (d, 1H): Proton on the pyridine ring adjacent to the methoxy group (H5).

-

6.8-7.0 (dd, 1H): Proton on the pyridine ring between the methoxy and amide groups (H3).

-

3.8-4.0 (s, 3H): Methoxy group protons.

-

3.5-4.5 (septet, 2H): Methine protons of the isopropyl groups.

-

1.2-1.5 (d, 12H): Methyl protons of the isopropyl groups.

Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

-

165-170: Amide carbonyl carbon.

-

160-165: Pyridine carbon attached to the methoxy group (C4).

-

148-152: Pyridine carbon adjacent to the nitrogen (C6).

-

140-145: Pyridine carbon attached to the amide group (C2).

-

110-115: Pyridine carbon (C5).

-

105-110: Pyridine carbon (C3).

-

55-60: Methoxy carbon.

-

45-55: Methine carbons of the isopropyl groups.

-

20-25: Methyl carbons of the isopropyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[19][20][21][22][23]

Expected IR (KBr, cm⁻¹):

-

~3050-3100: Aromatic C-H stretch.

-

~2850-3000: Aliphatic C-H stretch.

-

~1630-1660: Amide C=O stretch (Amide I band).

-

~1580-1610: Pyridine ring C=C and C=N stretching vibrations.

-

~1250-1300: Aryl ether C-O stretch.

-

~1000-1100: Aliphatic ether C-O stretch.

Mass Spectrometry (MS)

Electron impact ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.[24][25][26][27]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.

-

Acylium Ion: A significant fragment resulting from the cleavage of the amide C-N bond, corresponding to the 4-methoxypicolinoyl cation.

-

Loss of Isopropyl Group: Fragmentation involving the loss of an isopropyl radical.

Biological Activity and Toxicological Profile

The biological activity of this compound is likely to be in line with other picolinamide derivatives, which have shown promise as anticancer agents.[1] A preliminary assessment of its cytotoxic potential is a crucial first step in evaluating its therapeutic utility.

In Vitro Cytotoxicity Assessment

Figure 2: Workflow for the MTT cytotoxicity assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][28][29]

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48 or 72 hours. Include vehicle-only (DMSO) and untreated controls.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Metabolic Stability

Understanding the metabolic fate of a compound is essential for drug development. An in vitro assay using liver microsomes can provide initial insights into its metabolic stability.[30][31][32][33][34]

Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

This compound

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Pre-incubate liver microsomes with the NADPH regenerating system in phosphate buffer at 37 °C.

-

Initiate the reaction by adding this compound to the mixture.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction with cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.

In Vivo Toxicology

Preliminary in vivo toxicity studies are necessary to assess the safety profile of the compound in a whole-organism context.[35][36][37][38][39]

-

Animal Model: Typically, rodents (mice or rats) are used for initial toxicity screening.

-

Route of Administration: The route should be relevant to the intended clinical application (e.g., oral, intravenous).

-

Dose Levels: A dose-ranging study is usually performed to identify the maximum tolerated dose (MTD).

-

Endpoints: Key endpoints include mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Conclusion

This compound represents a novel chemical entity within the promising class of picolinamide derivatives. This technical guide provides a foundational framework for its synthesis, characterization, and preliminary biological evaluation. The outlined protocols are based on well-established methodologies and provide a solid starting point for researchers interested in exploring the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological and toxicological properties.

References

- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.

- Benchchem. (2025). The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Application in Research.

- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Abcam. (n.d.). MTT assay protocol.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Benchchem. (2025, December). Application Notes and Protocols for AMG-221 In Vitro Metabolism Assay Using Liver Microsomes.

- OrgoSolver. (n.d.). Amide Formation from Carboxylic Acids using DCC (Carbodiimide Coupling).

- Etzweiler, F., Senn, E., & Schmidt, H. W. H. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds. American Chemical Society.

- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St.

- Creative Biolabs. (n.d.). Aqueous Solubility.

- PubMed. (2016, September 16). In Vitro Drug Metabolism Using Liver Microsomes.

- ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.

- Virtual Computational Chemistry Laboratory. (n.d.). On-line Software.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes.

- ResearchGate. (2024, December 13). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

- Noble Life Sciences. (n.d.). Toxicology Study Design Considerations.

- (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- (2025, August 7). The Infrared Spectra of Amides. Part 1.

- Semantic Scholar. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes.

- NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.

- Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer.

- ResearchGate. (n.d.). Software for the prediction of physicochemical properties | Download Table.

- SCM. (n.d.). Pure compound property prediction — COSMO-RS 2025.1 documentation.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.

- Dr Jan Willem van der Laan. (n.d.). 3.1 General toxicity study designs.

- MuriGenics. (n.d.). Toxicology.

- (n.d.). Appendix I.

- Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

- National Institutes of Health. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

- (n.d.). a guide to 13c nmr chemical shift values.

- ChemicalBook. (n.d.). 4-Chloro-N-methylpicolinamide synthesis.

- Benchchem. (n.d.). A Comparative Guide to the 13C NMR Characterization of Substituted Picolinonitriles.

- Benchchem. (n.d.). A Comparative Guide to LC-MS/MS Fragmentation Analysis of Picolinonitrile Compounds.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

- Santa Cruz Biotechnology. (n.d.). 4-Methoxypicolinic acid | CAS 29082-91-5.

Sources

- 1. clyte.tech [clyte.tech]

- 2. orgosolver.com [orgosolver.com]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. On-line Software [vcclab.org]

- 7. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. scm.com [scm.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 15. repositorio.uam.es [repositorio.uam.es]

- 16. compoundchem.com [compoundchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. bhu.ac.in [bhu.ac.in]

- 19. spcmc.ac.in [spcmc.ac.in]

- 20. Interpreting IR Spectra [chemistrysteps.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chemguide.co.uk [chemguide.co.uk]

- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. static.igem.wiki [static.igem.wiki]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. dls.com [dls.com]

- 34. semanticscholar.org [semanticscholar.org]

- 35. noblelifesci.com [noblelifesci.com]

- 36. seed.nih.gov [seed.nih.gov]

- 37. ema.europa.eu [ema.europa.eu]

- 38. Toxicology | MuriGenics [murigenics.com]

- 39. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

An In-depth Technical Guide on the Synthesis and Characterization of N,N-Diisopropyl-4-methoxypicolinamide

Introduction

Picolinamide derivatives are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications.[1] The unique structural motif of the pyridine ring coupled with an amide functionality allows for diverse chemical modifications, leading to compounds with tailored properties. This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of a specific picolinamide derivative, N,N-Diisopropyl-4-methoxypicolinamide. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies.

Proposed Synthesis of this compound

The choice of coupling agent is critical, especially when dealing with a sterically hindered amine like diisopropylamine.[2] Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), are suitable for forming the amide bond.[3] The following protocol outlines a proposed synthesis using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which is known for its efficiency and low rate of racemization.[4]

Experimental Protocol: Proposed Synthesis

Step 1: Activation of 4-Methoxypicolinic Acid

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxypicolinic acid (1.0 equivalent).

-

Dissolve the acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

Step 2: Amide Coupling with Diisopropylamine

-

To the activated 4-methoxypicolinic acid solution, add diisopropylamine (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

Step 3: Workup and Purification

-

Upon completion of the reaction, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid and the acidic byproducts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Synthetic Workflow Diagram

Sources

An In-depth Technical Guide on the Core Mechanism of Action of N,N-Diisopropyl-4-methoxypicolinamide: A Compound Awaiting Characterization

A comprehensive review of available scientific literature reveals a notable absence of published data on the mechanism of action, biological targets, or specific signaling pathways of N,N-Diisopropyl-4-methoxypicolinamide. While this molecule is commercially available for research purposes, it appears to be a largely uncharacterized compound within the public domain of scientific research.

This guide, therefore, serves not as a summary of established knowledge, but as a foundational document for researchers and drug development professionals interested in initiating an investigation into the pharmacological profile of this compound. Given the structural motifs present in the molecule—a picolinamide core, a methoxy group, and diisopropylamide substituents—we can draw inferences from related compounds to propose a strategic approach for its initial characterization.

Part 1: Deconstructing the Molecular Architecture for Mechanistic Hypotheses

The structure of this compound offers several clues for potential biological activity. The picolinamide scaffold is a privileged structure in medicinal chemistry, found in a variety of bioactive compounds.

The Picolinamide Core: A Versatile Pharmacophore

Derivatives of picolinic acid have demonstrated a wide range of biological activities. Notably, various substituted picolinamides have been investigated for their potential as:

-

Antitumor Agents: Several studies have synthesized and evaluated picolinamide derivatives that exhibit cytotoxic effects against various cancer cell lines. For instance, novel N-methyl-picolinamide-4-thiol derivatives have been shown to act as selective inhibitors of Aurora-B kinase, a key regulator of mitosis, suggesting a potential role in cancer therapy.[1] Similarly, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have demonstrated the ability to inhibit the proliferation of human cancer cell lines and suppress angiogenesis in vivo.[2]

-

Vasodilators: A related compound, [4-methoxy-N1-(4-trans-nitrooxycyclohexyl)-N3-(3-pyridinylmethyl)-1,3-benzenedicarboxamide], has been shown to induce vasodilation through the release of nitric oxide (NO) and inhibition of thromboxane A₂ synthesis. This highlights the potential for picolinamide structures to interact with cardiovascular targets.

The Influence of N,N-Diisopropyl and 4-Methoxy Substituents

The N,N-diisopropyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and potentially interact with intracellular targets. The 4-methoxy substitution on the pyridine ring can influence the electronic properties of the picolinamide system, potentially modulating its binding affinity to target proteins.

Part 2: A Proposed Roadmap for Elucidating the Mechanism of Action

Given the lack of existing data, a systematic, multi-tiered approach is required to uncover the mechanism of action of this compound.

Initial High-Throughput Screening (HTS)

A broad initial screening is essential to identify the general biological activity of the compound. This can be achieved through a battery of in vitro assays.

Experimental Protocol: Broad-Based Cellular Viability and Cytotoxicity Assays

-

Cell Line Selection: A diverse panel of human cancer cell lines (e.g., from different tissue origins such as lung, colon, breast, and leukemia) and a non-cancerous control cell line (e.g., normal human fibroblasts) should be selected.

-

Compound Preparation: this compound should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to treat the cells across a wide concentration range (e.g., from 0.01 µM to 100 µM).

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The following day, the cell culture medium is replaced with a medium containing the various concentrations of the compound. A vehicle control (DMSO) is also included.

-

Incubation: Cells are incubated for a standard period (e.g., 48 or 72 hours).

-

Viability/Cytotoxicity Measurement: Cell viability can be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

-

Data Analysis: The results are used to calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line, providing a quantitative measure of the compound's potency.

Causality Behind Experimental Choices: This initial screen is designed to cast a wide net. A significant difference in IC₅₀ values between cancerous and non-cancerous cell lines would suggest a potential therapeutic window and guide further investigation towards an anticancer mechanism.

Self-Validating System: The use of multiple cell lines from different origins helps to identify if the compound has broad cytotoxic effects or is selective for certain cancer types. The inclusion of a non-cancerous cell line is crucial for assessing general toxicity.

Diagram of the Initial Screening Workflow:

Caption: Workflow for initial in vitro screening of this compound.

Target Identification and Pathway Analysis

Should the initial screening reveal significant biological activity (e.g., potent cytotoxicity in cancer cells), the next critical step is to identify the molecular target(s) and the signaling pathways involved.

Potential Methodologies for Target Identification:

-

Affinity Chromatography: The compound can be immobilized on a solid support to create an affinity matrix. This matrix is then used to "pull down" interacting proteins from cell lysates. The bound proteins can be identified by mass spectrometry.

-

Computational Docking: Based on the structure of this compound, in silico docking studies can be performed against a library of known protein structures, particularly those known to be targeted by other picolinamide derivatives (e.g., kinases, enzymes involved in NO signaling).

-

Kinase Profiling: If an anticancer effect is observed, a broad kinase inhibitor profiling panel can be employed to determine if the compound inhibits the activity of specific kinases.

Diagram of a Hypothetical Signaling Pathway Investigation:

Caption: Hypothetical signaling cascade modulated by the compound.

Part 3: Future Directions and Concluding Remarks

The journey to understanding the mechanism of action of this compound is just beginning. The lack of existing data presents a unique opportunity for novel discovery. The proposed experimental roadmap provides a logical and scientifically rigorous framework for initiating this investigation.

Quantitative Data Summary (Hypothetical):

Should initial studies be conducted, the following table structure would be appropriate for summarizing the findings:

| Cell Line | IC₅₀ (µM) of this compound |

| A549 (Lung Carcinoma) | Data to be determined |

| HCT116 (Colon Carcinoma) | Data to be determined |

| MCF-7 (Breast Carcinoma) | Data to be determined |

| HDF (Human Dermal Fibroblasts) | Data to be determined |

The exploration of this compound's biological activity holds the potential to uncover new therapeutic avenues. By systematically applying established drug discovery methodologies, the scientific community can begin to unravel the secrets held by this intriguing molecule.

References

- Due to the absence of specific literature on this compound, a formal reference list is not applicable at this time.

Sources

- 1. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of N,N-Diisopropyl-4-methoxypicolinamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N-Diisopropyl-4-methoxypicolinamide, a molecule of interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides field-proven insights into data acquisition and interpretation.

Molecular Structure and Context

This compound is a derivative of picolinic acid, featuring a diisopropylamine amide group and a methoxy substituent on the pyridine ring. The unique arrangement of these functional groups imparts specific physicochemical properties that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems.

Caption: Workflow for FTIR data acquisition using ATR.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For this compound (C₁₃H₂₀N₂O₂), the expected molecular weight is approximately 236.31 g/mol . In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 237.32.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Rationale |

| 237.32 | [M+H]⁺ | Protonated molecular ion. |

| 194.25 | [M - C₃H₇]⁺ | Loss of an isopropyl group. |

| 152.16 | [M - C₆H₁₄N]⁺ | Cleavage of the amide bond with loss of the diisopropylamine moiety. |

| 136.13 | [C₇H₇NO]⁺ | Picolinoyl cation after cleavage of the amide bond. |

| 108.10 | [C₆H₆NO]⁺ | Further fragmentation of the picolinoyl cation. |

Experimental Protocol for Mass Spectrometry Data Acquisition

A standard protocol for acquiring ESI-MS data is as follows.

[1]Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. 2[1]. Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a foundational dataset for its unequivocal identification and characterization. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a robust framework for researchers working with this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical sciences.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Field, L. D., Li, H., & Magill, A. M. (2007).

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

- Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A practical guide to the NMR analysis of stereoisomers.

-

Mishra, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved January 19, 2026, from [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved January 19, 2026, from [Link]

-

University of Bristol. (n.d.). Mass Spectrometry Facility: Sample Submission. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to N,N-Diisopropyl-4-methoxypicolinamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Picolinamide Derivatives in Medicinal Chemistry

Picolinamide derivatives represent a versatile class of compounds with significant potential in drug discovery and development. Their unique chemical scaffold allows for a wide range of structural modifications, leading to diverse biological activities. Recent research has highlighted the promise of various picolinamide analogs as potent therapeutic agents, particularly in oncology. For instance, novel N-methylpicolinamide-4-thiol derivatives have demonstrated broad-spectrum anti-proliferative activities in human cancer cell lines, with some compounds exhibiting greater potency than the established anti-cancer drug sorafenib.[1] These derivatives have been shown to selectively inhibit Aurora-B kinase, a key regulator of cell division, highlighting the potential of the picolinamide core in developing targeted cancer therapies.[1] Furthermore, studies on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have revealed their ability to inhibit the proliferation of various tumor cell lines and suppress angiogenesis, suggesting multiple mechanisms of anti-tumor action.[2]

This technical guide focuses on a specific, albeit less documented, member of this family: N,N-Diisopropyl-4-methoxypicolinamide . While a dedicated CAS number for this compound is not readily found in major chemical databases, its structural similarity to other biologically active picolinamides suggests it may hold significant, yet unexplored, therapeutic potential. This guide will provide a comprehensive overview of its predicted physicochemical properties, a detailed hypothetical synthesis protocol based on established chemical principles, and a discussion of its potential applications in research and drug development, drawing insights from closely related analogs.

Physicochemical Properties of this compound

Given the absence of experimental data for this compound, its physicochemical properties can be predicted based on its molecular structure. These predictions are valuable for designing synthetic routes, purification strategies, and initial biological assays.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. Limited solubility in water. |

| Melting Point | Estimated to be in the range of 80-120 °C |

| Boiling Point | > 300 °C (decomposes) |

| pKa | The pyridine nitrogen is expected to have a pKa around 3-4. |

A Practical, Step-by-Step Synthesis Protocol

The synthesis of this compound can be achieved through a standard amidation reaction between 4-methoxypicolinic acid and diisopropylamine. The following protocol outlines a reliable method for this transformation.

Reaction Scheme:

A schematic overview of the synthesis of this compound.

Materials and Reagents:

-

4-Methoxypicolinic acid

-

Diisopropylamine[3]

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Experimental Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methoxypicolinic acid (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous DMF or DCM.

-

Addition of Reagents: Add the coupling agent, HATU (1.1 equivalents), or EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

-

Base and Amine Addition: Add DIPEA (3.0 equivalents) to the reaction mixture, followed by the dropwise addition of diisopropylamine (1.2 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Research Applications

Drawing parallels from structurally similar picolinamides, this compound is a promising candidate for investigation in several areas of drug discovery:

-

Oncology: The core picolinamide structure is present in compounds with demonstrated anti-proliferative and anti-angiogenic properties.[1][2] It would be logical to screen this compound for its activity against a panel of cancer cell lines. The diisopropylamide group may influence the compound's lipophilicity and cell permeability, potentially leading to improved pharmacokinetic properties.

-

Kinase Inhibition: As seen with N-methylpicolinamide-4-thiol derivatives that inhibit Aurora-B kinase, the picolinamide scaffold can be tailored to target specific kinases.[1] this compound could be evaluated for its inhibitory activity against a broad range of kinases, particularly those implicated in cancer and inflammatory diseases.

-

Antiviral Activity: Some sulfonamide derivatives with structural similarities to picolinamides have been reported to inhibit the hepatitis C virus (HCV) NS4B protein.[4] This suggests that the broader class of aromatic amides, including this compound, may warrant investigation for antiviral properties.

Sourcing Starting Materials

While direct suppliers for this compound are not readily identifiable, the key starting materials are commercially available from various chemical suppliers. Researchers can procure high-purity 4-methoxypicolinic acid and diisopropylamine to perform the synthesis in-house.

Potential Suppliers for Starting Materials:

| Starting Material | Potential Suppliers |

| 4-Methoxypicolinic acid | Sigma-Aldrich, TCI Chemicals, Combi-Blocks |

| Diisopropylamine | Sigma-Aldrich[3], TCI Chemicals, Acros Organics |

Conclusion

This compound represents an intriguing yet underexplored molecule within the promising class of picolinamide derivatives. Although a specific CAS number and direct commercial sources are not currently available, this guide provides a solid foundation for its synthesis and investigation. By leveraging established synthetic methodologies and drawing logical inferences from the biological activities of related compounds, researchers are well-equipped to explore the therapeutic potential of this novel picolinamide. The insights provided herein are intended to empower scientists and drug development professionals to unlock the potential of this compound and contribute to the advancement of medicinal chemistry.

References

-

Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link][1]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link][2]

-

(PDF) Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. ResearchGate. [Link][4]

-

Diisopropylamine - NIST WebBook. National Institute of Standards and Technology. [Link][3]

Sources

The Structural Elucidation of N,N-Diisopropyl-4-methoxypicolinamide Derivatives: A Technical Guide for Drug Development Professionals

Foreword: The Picolinamide Scaffold in Modern Drug Discovery

The picolinamide framework, a pyridine ring bearing an amide substituent at the 2-position, represents a privileged scaffold in contemporary medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, acetylcholinesterase inhibitory, and anticancer properties.[1][2][3][4][5] The unique electronic and steric properties of the picolinamide core, arising from the interplay between the aromatic pyridine ring and the amide functionality, allow for precise molecular recognition and interaction with various biological targets. This guide delves into the nuanced world of the crystal structure of N,N-Diisopropyl-4-methoxypicolinamide and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, structural characteristics, and structure-property relationships. While a definitive crystal structure for this compound is not publicly available as of the writing of this guide, we will build a robust model by analyzing closely related, structurally characterized analogs. This comparative approach will provide valuable insights into the conformational preferences and intermolecular interactions that govern the solid-state architecture of this important class of molecules.

I. Synthesis and Crystallization of Picolinamide Derivatives

The synthesis of picolinamide derivatives is typically achieved through the coupling of a picolinic acid derivative with a corresponding amine. A general and efficient method involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Proposed Synthetic Pathway for this compound

Based on established synthetic protocols for related compounds, a reliable synthesis for this compound can be proposed.[6][]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Picolinamide Derivative

The following protocol is adapted from the synthesis of N-(4-methoxyphenyl)picolinamide and can be modified for the synthesis of this compound by substituting p-anisidine with diisopropylamine.[8]

-

Microwave-Assisted Synthesis:

-

Combine picolinic acid (1.0 eq), the desired amine (2.0 eq), and orthoboric acid (1.0 eq) in a reaction vessel.

-

Subject the mixture to microwave irradiation for approximately 40 minutes.

-

Upon completion, add a 10% NaHCO₃ solution to the reaction mixture.

-

Filter the resulting solid to isolate the crude product.

-

-

Recrystallization for Single Crystal Growth:

-

Dissolve the crude product in a minimal amount of a suitable solvent system, such as a 30% ethanol-water solution.

-

Allow the solution to cool slowly to room temperature.

-

Collect the resulting crystals by filtration and dry under vacuum.

-

II. Unveiling the Crystal Architecture: A Comparative Analysis

In the absence of a published crystal structure for this compound, we can infer its likely structural characteristics by examining the crystal structures of closely related analogs.

Case Study 1: The Crystal Structure of N-(4-methoxyphenyl)picolinamide

A detailed analysis of the crystal structure of N-(4-methoxyphenyl)picolinamide provides a foundational understanding of the picolinamide core's behavior in the solid state.[8]

Crystallographic Data Summary:

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.0082 (9) |

| b (Å) | 20.728 (4) |

| c (Å) | 10.598 (2) |

| β (°) | 94.13 (3) |

| Volume (ų) | 1096.5 (4) |

| Z | 4 |

Key Structural Features:

-

Near-Planarity: The molecule is nearly planar, with a small dihedral angle of 14.25 (5)° between the pyridine and benzene rings.[8]

-

Intramolecular Hydrogen Bonding: Two intramolecular hydrogen bonds stabilize the conformation: N2—H2⋯N1 and C8—H8⋯O1.[8]

-

Supramolecular Assembly: The crystal packing is dominated by C—H⋯π interactions and various hydrogen bonds, leading to a cohesive three-dimensional network.[8]

-

Hirshfeld Surface Analysis: H⋯H, C⋯H, and O⋯H interactions are the most significant contributors to the crystal packing, highlighting the importance of van der Waals forces and hydrogen bonding.[8]

Case Study 2: Insights from N,N-diisopropyl-containing Structures

The presence of bulky N,N-diisopropyl groups is expected to significantly influence the crystal packing of this compound. Examining the crystal structure of N,N-diisopropyl-4-methyl-benzenesulfonamide offers valuable comparative insights.[9]

Key Observations:

-

Gauche Conformation: The isopropyl groups are observed to be in a gauche conformation relative to the aromatic ring when viewed down the S-N bond.[9]

-

Intramolecular C—H⋯O Interactions: Intramolecular C—H⋯O hydrogen bonds are present between the methyl hydrogens of an isopropyl group and a nearby sulfonamide oxygen atom.[9]

-

Intermolecular Interactions: The crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions.[9]

Inferred Structural Features of this compound:

By combining the observations from these two case studies, we can hypothesize the following structural characteristics for this compound:

-

The picolinamide core is likely to be relatively planar.

-

The N,N-diisopropyl groups will introduce significant steric bulk, likely preventing the close packing observed in N-(4-methoxyphenyl)picolinamide.

-

The conformation of the diisopropylamino group will likely be influenced by weak intramolecular C—H⋯O or C—H⋯N interactions.

-

Intermolecular C—H⋯O and C—H⋯π interactions are expected to play a crucial role in the overall crystal packing.

Caption: Hypothesized intermolecular interactions in the crystal lattice of this compound.

III. Structure-Property Relationships: Implications for Drug Design

The subtle interplay of substituents on the picolinamide scaffold can have profound effects on the biological activity of the resulting derivatives.

-

Antibacterial Activity: Structure-activity relationship (SAR) studies on picolinamide antibacterials have shown that modifications to the pyridine core and the amide substituent can dramatically alter potency and selectivity. For instance, the introduction of a picolinamide core in one series resulted in exquisite potency and selectivity against C. difficile.[1]

-

Acetylcholinesterase Inhibition: In a series of benzamide and picolinamide derivatives, the position of a dimethylamine side chain significantly influenced inhibitory activity against acetylcholinesterase (AChE). Picolinamide derivatives were generally more potent than their benzamide counterparts.[2][3]

-

Anticancer Activity: Novel N-methyl-4-phenoxypicolinamide derivatives have been synthesized and shown to possess marked antiproliferative activity against various cancer cell lines, in some cases superior to the reference drug sorafenib.[6][10] Similarly, 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have demonstrated the ability to inhibit the proliferation of human cancer cell lines at low micromolar concentrations.[][11]

The choice of the N,N-diisopropyl group in the target molecule of this guide is significant. The steric bulk of the isopropyl groups can influence the molecule's conformation, solubility, and ability to interact with biological targets. These bulky groups can shield the amide bond from hydrolysis, potentially improving metabolic stability, a desirable characteristic in drug candidates.

IV. Future Perspectives and Conclusion

The exploration of the crystal structure of this compound and its derivatives is a fertile ground for further research. The definitive determination of the crystal structure of the title compound through single-crystal X-ray diffraction would provide invaluable experimental data to validate the hypotheses presented in this guide. Furthermore, co-crystallization studies with relevant biological targets could elucidate the specific molecular interactions responsible for their therapeutic effects.

References

-

Hurdle, J. G., et al. (2011). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. Journal of Medicinal Chemistry, 54(22), 7897-7909. [Link]

-

Li, Y., et al. (2014). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 643-650. [Link]

-

Li, Y., et al. (2014). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link]

-

Li, Y., et al. (2014). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]

-

Li, Y., et al. (2014). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Semantic Scholar. [Link]

-

Al-Majid, A. M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1234-1240. [Link]

-

Zhang, Y., et al. (2014). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 19(11), 17793-17806. [Link]

-

Li, J., et al. (2008). 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o758. [Link]

-

Li, J., et al. (2015). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 20(2), 2763-2779. [Link]

-

Stenfors, B. A., et al. (2020). Crystal structure of N, N-diisopropyl-4-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 1018-1021. [Link]

-

Toda, F., et al. (2019). Crystal structure and photoreactive behaviour of N,N-diisopropyl(p-phenylphenyl)glyoxylamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1496-1499. [Link]

-

Stöger, B., et al. (2014). Crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1003. [Link]

-

Zhang, Y., et al. (2014). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. MDPI. [Link]

-

LabSolutions. (n.d.). This compound. LabSolutions. [Link]

-

Li, J., et al. (2015). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and photoreactive behaviour of N,N-diisopropyl(p-phenylphenyl)glyoxylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of N, N-diisopropyl-4-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mkuniversity.ac.in [mkuniversity.ac.in]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. labsolu.ca [labsolu.ca]

- 10. researchgate.net [researchgate.net]

- 11. alchempharmtech.com [alchempharmtech.com]

The Picolinamide Directing Group: A Technical Guide to Strategic C-H Functionalization

Abstract

Transition metal-catalyzed C-H activation has emerged as a transformative discipline in organic synthesis, offering a paradigm shift from classical cross-coupling reactions that necessitate pre-functionalized starting materials. At the heart of this evolution lies the concept of directing groups (DGs), which orchestrate regioselectivity by positioning a metal catalyst in proximity to a specific C-H bond. Among the arsenal of DGs, the picolinamide (PA) moiety, an N,N-bidentate directing group introduced by Daugulis and coworkers in 2005, has proven to be exceptionally robust, versatile, and broadly applicable. This guide provides an in-depth technical analysis of the picolinamide directing group, intended for researchers, scientists, and drug development professionals. We will dissect its mechanistic underpinnings, explore its vast synthetic utility with a range of transition metals, provide field-proven experimental protocols, and discuss strategic considerations for its implementation and removal.

The Picolinamide Advantage: Core Principles and Mechanistic Insights

The efficacy of the picolinamide directing group stems from its ability to form a stable, five-membered palladacycle intermediate through a concerted metalation-deprotonation (CMD) pathway. This chelation-assisted mechanism is the cornerstone of its directing power, lowering the activation energy for C-H bond cleavage and ensuring high regioselectivity, typically at the ortho position of an aromatic ring or the γ- or δ-positions of an aliphatic chain.

The picolinamide group, derived from the readily available picolinic acid, is easily installed onto a primary or secondary amine of a substrate. The pyridine nitrogen and the amide nitrogen act as a bidentate ligand, binding to the metal center (e.g., Pd, Co, Ni, Rh). This pre-coordination brings the catalyst into close spatial proximity to the target C-H bond, facilitating its cleavage.

Caption: Fig. 1: Generalized mechanism of picolinamide-directed C-H activation.

A key advantage of the picolinamide group over some other directing groups, such as the 8-aminoquinoline group, is its relative ease of removal under various conditions, which is critical for its application in multi-step synthesis.[1][2]

Synthetic Scope and Applications

The picolinamide directing group has enabled a vast array of C-H functionalization reactions, transforming simple starting materials into complex, high-value molecules. Its compatibility with various transition metal catalysts has significantly broadened its applicability.

Palladium-Catalyzed Reactions: The Workhorse

Palladium catalysis has been the most extensively explored avenue for picolinamide-directed C-H functionalization. It facilitates a wide range of transformations on both sp² and sp³ C-H bonds.

-

Arylation, Alkylation, and Alkenylation: The arylation of C(sp²)–H and C(sp³)–H bonds is a flagship application. This allows for the direct formation of C-C bonds, bypassing the need for organometallic reagents. Recent work has demonstrated the arylation of unactivated C(sp³)–H bonds in complex scaffolds, including amino acids and natural products.[3]

-

Intramolecular Amination: Picolinamide has been instrumental in the synthesis of heterocycles via intramolecular C-H amination. This strategy provides a direct route to valuable structures like pyrrolidines and indolines from linear amine precursors.[4][5]

-

Distal C-H Functionalization: While initial studies focused on the formation of five-membered metallacycles (γ-functionalization), recent advances have enabled functionalization at more remote δ-positions by forming less favored six-membered metallacycles. This has been achieved through careful tuning of ligands and reaction conditions, overriding inherent substrate biases.[6]

Cobalt-Catalyzed Reactions: A Sustainable Alternative

The use of first-row transition metals like cobalt has gained significant traction due to their lower cost and unique reactivity. Cobalt catalysts, often in a high-valent state stabilized by the picolinamide group, have emerged as powerful tools for C-H activation.[7][8]

-

Annulation Reactions: Cobalt catalysis excels in annulation reactions, particularly with alkynes, to construct various heterocyclic frameworks like isoquinolines and isoquinolones. In some instances, the picolinamide group can act in a "traceless" manner, being eliminated in situ during the reaction sequence.

-

Carbonylation: Cobalt-catalyzed, picolinamide-directed carbonylation of C(sp²)–H bonds provides a direct route to amides and other carbonyl-containing compounds, using CO or CO surrogates.

Nickel-Catalyzed Reactions and Directing Group Cleavage

Nickel catalysis offers distinct reactivity and is particularly relevant for the crucial step of directing group removal. While various methods exist for cleaving the picolinamide group, a Ni-catalyzed esterification provides a mild and efficient option.[9][10][11]

| Catalyst System | Reaction Type | C-H Bond | Reference |

| Pd(OAc)₂ | Arylation | sp², sp³ | [3] |

| Pd(OAc)₂ / PhI(OAc)₂ | Intramolecular Amination | sp², sp³ | [4][5] |

| Co(OAc)₂ / O₂ | Annulation with Alkynes | sp² | |

| CoCl₂ / DIAD | Carbonylation | sp² | |

| Ni(cod)₂ | DG Cleavage (Esterification) | N/A | [9] |

| Zn / HCl | DG Cleavage (Reduction) | N/A | [1] |

Table 1: Selected examples of transition metal-catalyzed reactions utilizing picolinamide directing groups.

Experimental Protocols and Field-Proven Insights

The successful implementation of picolinamide-directed C-H functionalization requires careful attention to experimental detail. Below are representative, self-validating protocols derived from established literature.

Protocol 1: Installation of the Picolinamide Directing Group

This procedure describes the standard amidation to attach the picolinamide group to a primary amine.

Sources

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Heterocycle Synthesis via Direct C-H/N-H Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. mdpi.com [mdpi.com]

- 8. The recent advances in cobalt-catalyzed C(sp3)–H functionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Stability and Storage of N,N-Diisopropyl-4-methoxypicolinamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for N,N-Diisopropyl-4-methoxypicolinamide. As a compound of interest in pharmaceutical research and development, a thorough understanding of its stability profile is paramount to ensure data integrity, reproducibility of experimental results, and the ultimate safety and efficacy of potential therapeutic applications. This document synthesizes established principles of organic chemistry, insights from analogous structures, and regulatory expectations for stability testing to provide a robust framework for handling and storing this picolinamide derivative.

Introduction: The Significance of Picolinamides in Drug Discovery

Picolinamide derivatives represent a "privileged scaffold" in medicinal chemistry, a core molecular structure that can be readily modified to interact with a diverse range of biological targets.[1] These compounds have demonstrated a wide spectrum of biological activities, including applications as anticancer agents and inhibitors of key enzymes in metabolic diseases.[1][2] The this compound structure combines the picolinamide core with a 4-methoxy substituent on the pyridine ring and two isopropyl groups on the amide nitrogen. Each of these features influences the molecule's chemical properties and, consequently, its stability. The methoxy group can influence the electron density of the pyridine ring, while the sterically hindered diisopropylamide can affect the reactivity of the amide bond. A comprehensive understanding of the molecule's stability is therefore crucial for its progression through the drug development pipeline.[3]

Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Molecular Formula | C₁₃H₂₀N₂O₂ | Inferred from structure |

| Molecular Weight | 236.31 g/mol | Inferred from structure |

| Appearance | Likely a solid at room temperature | Based on similar structures |

| Purity | Reagent Grade | [4] |

| Shelf Life | 1095 days | [4] |

Note: The shelf life provided by a supplier is typically based on their internal stability studies under specific storage conditions, which are often not publicly detailed. This should be considered a general guideline, and in-house stability studies are always recommended for critical applications.

Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[5][6] While specific forced degradation data for this compound is not available, we can predict the most likely degradation pathways based on the functional groups present in the molecule.[7][8]

Hydrolysis

The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule into picolinic acid and diisopropylamine.[7]

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides due to steric hindrance, but cleavage can still occur under forcing conditions (e.g., elevated temperatures, strong acids/bases).[9][10]

Photodegradation

The pyridine ring in the picolinamide scaffold suggests a potential for photodegradation.[7] Aromatic systems can absorb UV light, leading to excited states that can undergo various reactions. The specific photodegradation pathway is difficult to predict without experimental data but could involve rearrangements or reactions with other molecules. The presence of the methoxy group may also influence the photostability.[11]

Oxidation

The 4-methoxy group on the pyridine ring could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. The nitrogen atom in the pyridine ring itself can also be a site of oxidation.

Thermal Degradation

While many amides are thermally stable, high temperatures can lead to degradation.[12] The specific degradation pathway would depend on the temperature and the presence of other reactive species.

The following diagram illustrates the potential primary degradation pathway of this compound via hydrolysis.

Caption: Predicted hydrolytic degradation of this compound.

Recommended Storage and Handling

Based on the predicted stability profile and general best practices for handling research compounds, the following storage and handling procedures are recommended:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles if stored in a freezer.

-

Light: Protect from light. Store in an amber vial or a light-blocking container.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation and hydrolysis from atmospheric moisture.

-

Handling:

-

Use only in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or fumes.

-

Wash hands thoroughly after handling.

-

For solutions, prepare them fresh and use them promptly. If short-term storage of solutions is necessary, store them at 2-8 °C and protect them from light.[7]

-

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a comprehensive stability testing program should be implemented. This program should include forced degradation studies and long-term stability studies under various conditions.[3][5]

Forced Degradation Study Protocol

The goal of a forced degradation study is to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[6][13]

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis:

-

Dissolve a known amount of the compound in a suitable solvent (e.g., 1:1 ACN:water).

-

Add an equal volume of 0.1 M HCl.

-

Store a portion at room temperature and another at 60 °C.

-

Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Repeat with 1 M HCl if no significant degradation is observed.

-

-

Base Hydrolysis:

-

Follow the same procedure as for acid hydrolysis, but use 0.1 M and 1 M NaOH.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent.

-

Add an equal volume of 3% H₂O₂.

-

Store at room temperature and analyze at various time points.

-

Repeat with 30% H₂O₂ if necessary.

-

-

Thermal Degradation:

-

Store the solid compound in an oven at a controlled temperature (e.g., 60 °C, 80 °C).

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice for this purpose.[16]

Example HPLC Method Parameters (to be optimized):

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A time-gradient elution from low to high organic content (e.g., 5% to 95% B over 20 minutes)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan)

-

Injection Volume: 10 µL

The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of its potential degradation pathways can be inferred from its chemical structure and the behavior of related compounds. The primary stability concerns are likely to be hydrolysis of the amide bond and photodegradation of the pyridine ring. Adherence to proper storage and handling procedures, including protection from light, moisture, and extreme temperatures, is essential to maintain the integrity of this compound. For critical applications, it is imperative to conduct in-house stability studies, including forced degradation and long-term stability testing, using a validated stability-indicating analytical method. This proactive approach will ensure the reliability of research data and support the successful development of this compound for its intended applications.

References

- BenchChem. (2025). Technical Support Center: N-(Pyridin-3-yl)

-

Alchem.Pharmtech. (n.d.). CAS NULL | this compound. Retrieved from [Link]

-

Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

- Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

-

ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved from [Link]

- Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). (2015). Bioorganic & Medicinal Chemistry Letters.

- BenchChem. (2025).

- Fitzgerald, L. S., & O'Duill, M. (n.d.). Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group.

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

- Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters.

- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC.

- Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). Bioorganic & Medicinal Chemistry Letters.

- Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. (1996). Pharmaceutical Research.

- Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. (2018). Applied and Environmental Microbiology.

- Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2021). Chemistry – An Asian Journal.

- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015).

- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.

- Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides. (2022). ACS Medicinal Chemistry Letters.

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC.

- Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral d

- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). Bioorganic & Medicinal Chemistry Letters.

- Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. (2023). Molecules.

- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Wikipedia. (n.d.). N,N-Diisopropylethylamine.

- Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides. (2022). ACS Medicinal Chemistry Letters.

- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2015).

- PubChem. (n.d.). N,N-Diisopropylacetamide.

- Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (1998). Journal of Pharmaceutical and Biomedical Analysis.

- Analytical Techniques Used to Study the Degradation of Proteins and Peptides: Physical Instability. (1998). Journal of Pharmaceutical and Biomedical Analysis.

- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC.

- Theoretical Study of the Thermal Decomposition of N,N'-Diacyl-N,N'-Dialkoxyhydrazines: A Co… (n.d.). OUCI.